REACTION_SMILES
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[C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])(=[O:20])[N:21]1[CH2:22][CH2:23][NH:24][CH2:25][CH2:26]1.[CH3:27][CH2:28][N:29]([CH2:30][CH3:31])[CH2:32][CH3:33].[CH3:34][CH2:35][OH:36].[NH2:1][c:2]1[n:3][c:4]([CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13]2)[cH:5][c:6]([Cl:8])[n:7]1>>[NH2:1][c:2]1[n:3][c:4]([CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13]2)[cH:5][c:6]([N:21]2[CH2:22][CH2:23][NH:24][CH2:25][CH2:26]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(Cl)cc(C2CCCC2)n1
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Name
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Type
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product
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Smiles
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Nc1nc(C2CCCC2)cc(N2CCNCC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |